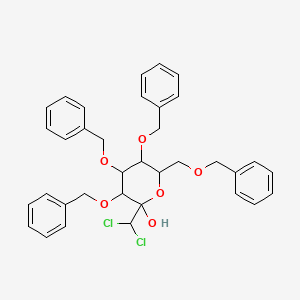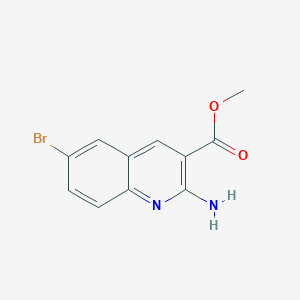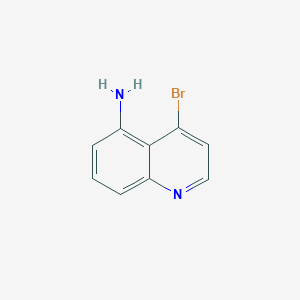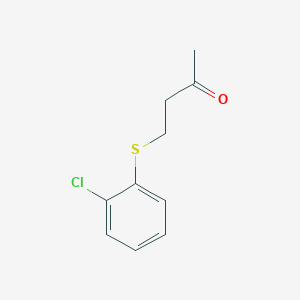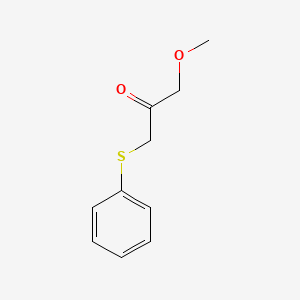![molecular formula C10H17BO2 B13655907 (4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid is a boronic acid derivative with the molecular formula C10H17BO2. This compound is characterized by its bicyclic structure, which includes a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid typically involves the hydroboration of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene (commonly known as camphene) with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include:
Hydroboration: Using borane-dimethyl sulfide complex (BH3·SMe2) in tetrahydrofuran (THF) as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Esterification: Reaction with alcohols to form boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for cross-coupling and oxidation reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
Cross-Coupling Products: Biaryl or alkenyl compounds.
Oxidation Products: Alcohols or ketones.
Boronate Esters: Formed from esterification reactions.
科学研究应用
Chemistry
In chemistry, [(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
Industry
In industrial applications, boronic acids are used in the production of polymers and as intermediates in the synthesis of fine chemicals .
作用机制
The mechanism of action of [(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronic acid functional group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step .
相似化合物的比较
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hept-2-en-2-ylboronic acid: Another boronic acid derivative with a similar bicyclic structure but different stereochemistry.
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid: Lacks the 1,7,7-trimethyl substitution, making it less sterically hindered.
Uniqueness
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid is unique due to its specific stereochemistry and the presence of the 1,7,7-trimethyl groups. These structural features can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
属性
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)7-4-5-10(9,3)8(6-7)11(12)13/h6-7,12-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNWNBGFZOLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2CCC1(C2(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
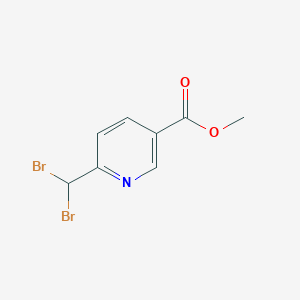
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)
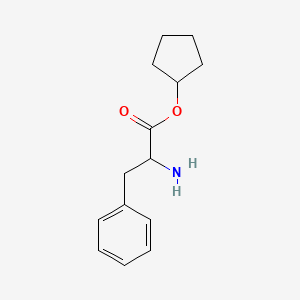

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)
